2-Chloro-5-fluoro-4-nitropyridine 1-oxide
Overview
Description
2-Chloro-5-fluoro-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C5H2ClFN2O3 . It has a molecular weight of 192.53 . The compound is used in scientific research and has gained significant attention due to its properties.
Synthesis Analysis
The synthesis of 2-Chloro-5-fluoro-4-nitropyridine-1-oxide involves the gradual addition of 2-Chloro-5-fluoropyridine-N-oxide to concentrated sulfuric acid, followed by potassium nitrate with stirring. The reaction mixture is then heated at 120° C for 2 hours, cooled, and poured .Molecular Structure Analysis
The InChI code for 2-Chloro-5-fluoro-4-nitropyridine 1-oxide is 1S/C5H2ClFN2O3/c6-5-1-4(9(11)12)3(7)2-8(5)10/h1-2H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Chloro-5-fluoro-4-nitropyridine 1-oxide has a density of 1.7±0.1 g/cm3, a boiling point of 423.0±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 65.1±3.0 kJ/mol and a flash point of 209.6±27.3 °C . The compound has a molar refractivity of 38.0±0.5 cm3 .Scientific Research Applications
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are compounds with a wide range of applications due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in these compounds often results in reduced basicity and reactivity compared to their chlorinated and brominated analogues2-Chloro-5-fluoro-4-nitropyridine 1-oxide is used in the synthesis of fluorinated pyridines, which are crucial for the development of new pharmaceuticals and agrochemicals .
Radiobiology and Imaging Agents
The compound is also instrumental in the synthesis of 18 F-substituted pyridines . These fluorine-18 labeled compounds are of special interest as potential imaging agents in radiobiology, providing valuable tools for local radiotherapy of cancer and other biological applications .
Agricultural Chemistry
In the search for new agricultural products with improved properties, the introduction of fluorine atoms into lead structures is a common modification2-Chloro-5-fluoro-4-nitropyridine 1-oxide can be utilized to synthesize compounds with herbicidal activity, contributing to the development of more effective and environmentally friendly agricultural chemicals .
Pharmaceutical Intermediates
This compound serves as a key intermediate in the pharmaceutical industry. It is used in the synthesis of various drugs, where the introduction of fluorine atoms can significantly alter the biological activity and metabolic stability of the resulting pharmaceuticals .
Chemical Synthesis
The compound is a valuable intermediate in organic synthesis. Its unique structure makes it suitable for constructing complex molecules that are used in a wide range of chemical products .
Ceritinib Intermediate
It is also used as an intermediate in the synthesis of Ceritinib, a medication used for the treatment of non-small cell lung cancer. This showcases the compound’s role in the development of targeted cancer therapies .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide . Factors such as temperature, light, and the presence of other chemicals can affect its stability and reactivity. For instance, it is noted that the compound is relatively unstable and can explode under high temperature, fire, or sunlight .
properties
IUPAC Name |
2-chloro-5-fluoro-4-nitro-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN2O3/c6-5-1-4(9(11)12)3(7)2-8(5)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGKAPYCJRCDAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C[N+](=C1Cl)[O-])F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624362 | |
Record name | 2-Chloro-5-fluoro-4-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoro-4-nitropyridine 1-oxide | |
CAS RN |
405230-80-0 | |
Record name | Pyridine, 2-chloro-5-fluoro-4-nitro-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=405230-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-fluoro-4-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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